Scopolamine-d3 Sulfate
Description
Properties
Molecular Formula |
C₁₇H₁₈D₃NO₇S |
|---|---|
Molecular Weight |
386.43 |
Synonyms |
α-[(Sulfooxy)methyl]benzeneacetic Acid C-[(1α,2α,4α,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl] Ester-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Derivatization of Scopolamine D3 Sulfate
Strategies for Deuterium (B1214612) Incorporation into Tropane (B1204802) Alkaloid Scaffolds
The introduction of deuterium into complex molecules like tropane alkaloids can be achieved through several established methods in synthetic chemistry. simsonpharma.com The choice of strategy depends on the desired position of the label, the stability of the molecule, and the availability of starting materials.
Common methods for deuterium labeling include:
Direct Proton-Deuterium Exchange : This method involves swapping hydrogen atoms with deuterium by treating the substrate with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. This is most effective for acidic or exchangeable protons, like those on hydroxyl or amine groups. simsonpharma.com
Synthesis with Deuterated Reagents : A widely used and precise approach involves using reagents that are already enriched with deuterium. simsonpharma.com For labeling the N-methyl group of a tropane alkaloid, a deuterated methylating agent like deuterated methyl iodide (CD₃I) or deuterated formaldehyde (B43269) (CD₂O) in a reductive amination reaction is highly effective. simsonpharma.comnih.gov
Metal-Catalyzed Hydrogenation : This technique uses deuterated hydrogen gas (D₂) in the presence of a metal catalyst to reduce double bonds, incorporating deuterium into the molecule. simsonpharma.com While effective for creating saturated systems, it is less specific for targeting the N-methyl group of scopolamine (B1681570).
Synthesis from Deuterated Precursors : A more complex approach involves building the molecule from smaller, deuterated starting materials. simsonpharma.com This allows for precise placement of deuterium atoms anywhere in the scaffold but often requires a lengthy and complex total synthesis.
For the specific synthesis of Scopolamine-d3, the use of deuterated reagents to methylate a precursor molecule is the most direct and common strategy.
Chemical Synthesis Pathways for Scopolamine-d3 Sulfate (B86663)
The most practical chemical synthesis of Scopolamine-d3 Sulfate begins with the naturally occurring, non-deuterated scopolamine. The pathway involves a demethylation step, followed by a re-methylation using a deuterated reagent, and concludes with salt formation.
Step 1: N-Demethylation of Scopolamine The first step is the removal of the natural N-methyl group from scopolamine to yield the precursor, norscopolamine. This selective N-demethylation is a challenging but well-documented step for tropane alkaloids. researchgate.net Several methods can be employed:
Oxidative Demethylation : Using reagents such as potassium permanganate (B83412) (KMnO₄) can effectively remove the methyl group. umich.edu
Reaction with Chloroformates : Reagents like 2,2,2-trichloroethyl chloroformate or α-chloroethyl chloroformate are also used for the N-demethylation of tertiary amines like scopolamine. researchgate.net
Step 2: N-Methylation with a Deuterated Source Once norscopolamine is obtained, the trideuteromethyl (-CD₃) group is introduced. A highly efficient method for this is reductive methylation. nih.gov This reaction is analogous to the synthesis of N-[¹¹C-methyl]scopolamine, where norscopolamine is reacted with [¹¹C]formaldehyde. nih.govumich.edu For deuteration, deuterated formaldehyde (CD₂O) is used in the presence of a reducing agent like sodium cyanoborohydride or potassium phosphite. nih.gov This cleanly and efficiently adds the deuterated methyl group to the nitrogen atom, forming Scopolamine-d3.
Step 3: Sulfation The final step is the conversion of the Scopolamine-d3 free base into its sulfate salt. This is typically achieved by reacting the Scopolamine-d3 with sulfuric acid (H₂SO₄) in an appropriate solvent. This acid-base reaction yields the stable and more readily handled this compound salt.
| Step | Starting Material | Key Reagents | Product |
|---|---|---|---|
| 1. N-Demethylation | Scopolamine | Potassium Permanganate (KMnO₄) or Chloroformates | Norscopolamine |
| 2. Reductive Amination | Norscopolamine | Deuterated Formaldehyde (CD₂O), Reducing Agent (e.g., NaBH₃CN) | Scopolamine-d3 |
| 3. Salt Formation | Scopolamine-d3 | Sulfuric Acid (H₂SO₄) | This compound |
Challenges and Innovations in Deuterated Compound Synthesis for Research Applications
The synthesis of deuterated compounds for research is essential but fraught with challenges. However, continuous innovation in synthetic chemistry is helping to overcome these hurdles.
Challenges:
Cost : Deuterium-labeled compounds can be significantly more expensive than their non-labeled counterparts due to the cost of deuterium sources (like D₂O) and the complex synthetic procedures required. simsonpharma.com
Synthesis Complexity : Introducing deuterium at specific positions without isotopic scrambling (deuterium ending up in the wrong place) requires sophisticated and often multi-step synthetic methods. simsonpharma.commarketersmedia.com
Isotopic Purity : Achieving high isotopic purity (e.g., >98%) is a major challenge. marketersmedia.comnih.gov It is nearly impossible to synthesize a 100% isotopically pure compound, and the presence of under- or mis-deuterated impurities can complicate analytical results. nih.govresearchgate.net
Analytical Verification : Confirming the precise location and level of deuterium incorporation requires advanced analytical techniques, adding another layer of complexity to the process. musechem.com
Innovations:
Advanced Catalysis : The development of new homogeneous transition-metal and photoredox catalysts has enabled highly efficient and selective hydrogen isotope exchange (HIE) reactions. researchgate.net These methods allow for the late-stage introduction of deuterium into complex molecules with high precision.
Improved Methodologies : Continuous refinement of synthetic methods allows for higher yields and greater control over deuterium incorporation, minimizing the formation of isotopic impurities. researchgate.net These advancements are crucial for producing the high-quality internal standards required for sensitive pharmacokinetic and metabolic studies. simsonpharma.commusechem.com
| Aspect | Traditional Challenge | Modern Innovation / Solution |
|---|---|---|
| Deuterium Introduction | Complex, multi-step synthesis often with low yields. | Use of pre-labeled deuterated building blocks and efficient late-stage functionalization. marketersmedia.com |
| Specificity & Purity | Risk of isotopic scrambling and difficulty achieving high isotopic purity (>98%). marketersmedia.commusechem.com | Development of highly selective catalytic methods for precise deuterium placement. researchgate.net |
| Cost & Time | Expensive reagents and lengthy, time-consuming synthetic routes. simsonpharma.commarketersmedia.com | Simplified synthesis cycles using advanced intermediates, reducing time and cost. marketersmedia.com |
| Analysis | Difficult to verify the exact location and percentage of deuterium incorporation. musechem.com | Advanced analytical techniques (e.g., high-resolution MS, NMR) integrated into the synthesis workflow. |
Advanced Analytical Techniques for Scopolamine D3 Sulfate Quantification in Research Matrices
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterated Scopolamine (B1681570) Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical technique for the quantification of scopolamine and its deuterated analogs in biological samples due to its high sensitivity, selectivity, and efficiency. nih.gov
The development of robust LC-MS/MS methods for deuterated scopolamine analysis in complex biological matrices like plasma and brain tissue involves meticulous optimization of sample preparation and analytical conditions. nih.govnih.gov A primary challenge in bioanalysis is the removal of interfering substances from the matrix that can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. kcasbio.com
Sample preparation is a critical first step. Common techniques for plasma and brain homogenates include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnasa.govpensoft.net For instance, one method for determining scopolamine distribution in rat plasma and brain involved protein precipitation with acetonitrile followed by concentration under a stream of nitrogen. nih.gov Another highly sensitive method for human plasma utilized 96-well micro-elution plates for solid-phase extraction, which allowed for rapid sample preparation and enhanced sensitivity, particularly when sample volumes were limited. nasa.gov
Method optimization also extends to the chromatographic separation and mass spectrometric detection. The goal is to achieve a balance between high resolution, good signal intensity, and a short run time. pensoft.net For example, in the analysis of scopolamine in human plasma, various mobile phase compositions were evaluated, with an isocratic elution of ammonium format buffer and methanol (60:40) providing optimal results on a cyano bonded phase column. pensoft.netpensoft.net The addition of formic acid to the mobile phase has been shown to enhance the detection of scopolamine. pensoft.net
Table 1: Exemplary Sample Preparation Techniques for Scopolamine Analysis
| Technique | Matrix | Description | Reference |
|---|---|---|---|
| Protein Precipitation | Rat Plasma, Brain Homogenate | Acetonitrile is used to precipitate proteins, followed by centrifugation and collection of the supernatant. | nih.gov |
| Solid-Phase Extraction (SPE) | Human Plasma | 96-well micro-elution plates are used to extract scopolamine, allowing for elution in a small volume of organic solvent without the need for evaporation and reconstitution. | nasa.gov |
| Liquid-Liquid Extraction (LLE) | Human Plasma | A liquid-liquid extraction technique is employed for sample clean-up and concentration. | pensoft.net |
The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory agencies for bioanalytical methods using mass spectrometry. kcasbio.comtandfonline.com Scopolamine-d3, a deuterated analog of scopolamine, is an ideal internal standard for the quantification of scopolamine in biological samples. sigmaaldrich.comcerilliant.com The rationale for using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thus compensating for variability in these steps. kcasbio.comscispace.com
The key advantage of a deuterated internal standard is that it can be distinguished from the unlabeled analyte by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. clearsynth.com This allows for accurate quantification by comparing the response of the analyte to the known concentration of the internal standard. clearsynth.com For instance, in a study analyzing scopolamine in hair, atropine-d3 was used as the internal standard. oup.com Another study determining scopolamine in human plasma utilized [13C,2H3]-Scopolamine as the internal standard. pensoft.net The implementation of a SIL-IS can significantly improve the precision of the method and can often reduce method development time. kcasbio.comscispace.com
The successful quantification of Scopolamine-d3 and its unlabeled counterpart relies on carefully selected chromatographic and mass spectrometric parameters.
Chromatographic Parameters: Reverse-phase chromatography is commonly employed for the separation of scopolamine. The choice of stationary phase and mobile phase composition is critical for achieving good peak shape and resolution.
Columns: Various C18 and cyano columns have been successfully used. For example, an Agilent ZORBAX Eclipse Plus C18 column (2.1 x 100 mm, 3.5 µm) was used for the analysis of scopolamine in rat plasma and brain. nih.gov An ACE Cyano column (150 x 4.6 mm, 5 µm) was found to be optimal in another study. pensoft.net
Mobile Phase: A typical mobile phase consists of an aqueous component (often with a modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol. nih.govnasa.govpensoft.net Gradient elution, where the composition of the mobile phase is changed over time, is often used to optimize the separation. nih.gov
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for scopolamine analysis. nih.govnasa.gov Detection is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govpensoft.net MRM provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
Table 2: Representative LC-MS/MS Parameters for Scopolamine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | ||
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm) | nih.gov |
| Mobile Phase A | 0.1% Formic acid in water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Scopolamine Transition | m/z 304.2 → 138.1 | nasa.gov |
| Scopolamine-d3 Transition | m/z 308 → 142 ([13C,2H3]-Scopolamine) | pensoft.net |
| Atropine-d3 (IS) Transition | m/z 293.1 → 127.0 | oup.com |
Other Mass Spectrometry-Based Analytical Approaches (e.g., GC-MS, MALDI-TOF MS)
While LC-MS/MS is the predominant technique, other mass spectrometry-based methods have also been applied to the analysis of scopolamine.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used for the determination of scopolamine in biological samples. tandfonline.comnih.gov However, scopolamine is thermally unstable and can degrade in the high temperatures of the GC inlet, which can complicate analysis and reduce sensitivity. nih.govresearchgate.net To overcome this, derivatization is often employed to create a more thermally stable and volatile compound. nih.gov For example, a method for determining scopolamine in serum involved derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govresearchgate.net Studies have systematically investigated the thermal degradation of scopolamine in the GC-MS inlet, showing that degradation products can be formed by the elimination of water or formaldehyde (B43269) at higher temperatures. nih.gov
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a soft ionization technique that is particularly useful for the analysis of a wide range of biomolecules. acs.orgmdpi.com While less commonly used for quantitative bioanalysis of small molecules like scopolamine compared to LC-MS/MS, it has been successfully applied to the simultaneous quantification of atropine and scopolamine in herbal tea infusions and plant material. acs.org The choice of an appropriate matrix is crucial for successful MALDI analysis. mdpi.com
Method Validation Parameters for Research-Grade Quantification
For research-grade quantification, it is essential that the analytical method is thoroughly validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. nih.govpensoft.net
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. ojp.gov When using a deuterated internal standard, it is crucial to ensure that there is no significant cross-contribution of signals between the analyte and the internal standard. tandfonline.com
During the synthesis of deuterated internal standards, trace amounts of the unlabeled analyte may be present as an impurity. tandfonline.com This can lead to an overestimation of the analyte concentration. Therefore, the purity of the deuterated standard must be carefully assessed. tandfonline.com
Another consideration is the potential for in-source fragmentation or isotopic exchange, where the deuterated standard might lose its deuterium atoms and be detected as the unlabeled analyte. sigmaaldrich.com The stability of the deuterium label is an important factor, and labeling in non-exchangeable positions is preferred. sigmaaldrich.com Tandem mass spectrometry (MS/MS) provides a high degree of selectivity, as the detection is based on specific precursor-product ion transitions, which helps to minimize interferences. ojp.gov The selectivity of the method is typically evaluated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard. nih.gov
Based on the conducted research, there is no specific information available in the provided search results regarding the analytical quantification of "Scopolamine-d3 Sulfate" as the primary analyte. The search results consistently refer to the use of deuterated scopolamine (e.g., Scopolamine-d3 or [13C,2H3]-Scopolamine) as an internal standard for the quantification of the non-deuterated compound, scopolamine, in various biological matrices.
The literature found focuses on the method validation parameters—such as accuracy, precision, limits of quantification, and matrix effects—for scopolamine. While a deuterated form is used in the analytical process, the validation data presented is for scopolamine itself. There are no documents that detail a study where "this compound" is the target compound for quantification, and therefore, no specific data on its accuracy, precision, limits of quantification, or matrix effects in research settings could be retrieved.
Consequently, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the specified outline and content inclusions.
Pharmacological Characterization of Scopolamine D3 Sulfate in Pre Clinical Research Models
Receptor Binding and Functional Assays of Deuterated Scopolamine (B1681570)
Scopolamine-d3 Sulfate (B86663), as a derivative of scopolamine, is characterized as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. It exhibits high potency across all five muscarinic receptor subtypes (M1-M5). The affinity of scopolamine for these receptors has been quantified through various in vitro binding assays, with reported dissociation constants (KD) in the nanomolar range, indicating a strong binding affinity. Specifically, KD values have been reported to range from 0.4 to 2.1 nmol/L for M1 through M5 receptors.
While scopolamine is non-selective, there are slight variations in its affinity for the different subtypes. The table below summarizes the inhibitory constants (Ki) of scopolamine for human muscarinic receptor subtypes, providing a profile of its binding affinity.
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | 0.83 |
| M2 | 5.3 |
| M3 | 0.34 |
| M4 | 0.38 |
| M5 | 0.34 |
Studies have shown that scopolamine can act as a competitive antagonist at serotonin 5-HT3 receptors, albeit with a lower affinity than for muscarinic receptors. The table below presents available data on the binding affinity of scopolamine for various non-muscarinic receptors.
| Receptor | Binding Affinity (Ki or IC50) | Assay Type |
|---|---|---|
| Serotonin 5-HT3 | Ki = 6.76 µM ([3H]granisetron competition) nih.gov | Radioligand Binding Assay |
| Serotonin 5-HT3 | Ki = 4.90 µM (G-FL competition) nih.gov | Radioligand Binding Assay |
| Serotonin 5-HT3 | IC50 = 2.09 µM (electrophysiology) nih.gov | Functional Assay |
Interactions with dopamine receptors have also been explored. For instance, the D1 antagonist SCH 23390 has been shown to reverse scopolamine-induced deficits in animal models, suggesting an interplay between the cholinergic and dopaminergic systems. However, direct high-affinity binding of scopolamine to dopamine D2 or D3 receptors has not been strongly established. Similarly, while some antihistamines are known to interact with sigma receptors, specific binding data for scopolamine at histamine H1 and sigma-1 (σ1) receptors requires further elucidation.
Cellular and Molecular Mechanisms of Action in In Vitro Systems
In preclinical in vitro and in vivo models, scopolamine has been demonstrated to modulate cholinergic transmission primarily by increasing the release of acetylcholine (ACh). By blocking presynaptic M2 autoreceptors, which normally act to inhibit ACh release, scopolamine leads to a disinhibition of cholinergic neurons and a subsequent increase in extracellular ACh levels in brain regions such as the frontal cortex, hippocampus, and corpus striatum. nih.gov
The antagonistic action of scopolamine on muscarinic receptors initiates a cascade of downstream signaling events. Blockade of M1, M3, and M5 receptors, which are coupled to Gq/11 proteins, can interfere with the activation of phospholipase C and the subsequent mobilization of intracellular calcium (Ca2+). Conversely, antagonism of M2 and M4 receptors, which are coupled to Gi/o proteins, can lead to an increase in cyclic adenosine monophosphate (cAMP) levels by relieving the inhibition of adenylyl cyclase.
Recent research has highlighted the significant impact of scopolamine on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Studies have shown that scopolamine administration rapidly increases the phosphorylation and activation of mTOR and its downstream target S6K. nih.gov Furthermore, scopolamine has been found to increase the phosphorylation of Akt, an upstream kinase involved in the activation of the mTORC1 pathway. nih.gov The cAMP response element-binding protein (CREB) is another signaling molecule affected by scopolamine, with studies indicating that scopolamine administration can reduce the expression of CREB in the hippocampus.
Interestingly, scopolamine has also been shown to exhibit inhibitory activity towards acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. In vitro assays have demonstrated that scopolamine can inhibit AChE activity, which could potentially contribute to the increased levels of acetylcholine observed following its administration. nih.gov The interaction of scopolamine with monoamine oxidase (MAO), another key enzyme in neurotransmitter metabolism, has been a subject of investigation, with some reports suggesting that tropane (B1204802) alkaloids, in general, can act as MAO inhibitors. researchgate.net
Neuropharmacological Studies in Animal Models
The neuropharmacological profile of the scopolamine moiety, the active component of Scopolamine-d3 Sulfate, has been extensively characterized in a variety of pre-clinical animal models. As a non-selective muscarinic acetylcholine receptor antagonist, it serves as a powerful tool to investigate the role of the cholinergic system in cognitive and behavioral processes. drugbank.com Research in this area has provided critical insights into the neural mechanisms underlying memory, neurotransmitter dynamics, and molecular pathways associated with neurodegenerative diseases. nih.gov
Investigation of Cognitive and Behavioral Effects (e.g., memory impairment models, locomotor activity)
Scopolamine is widely utilized in pre-clinical research to induce transient cognitive deficits, creating a robust pharmacological model for studying memory impairment. nih.govkosfaj.org Administration of scopolamine to rodents reliably impairs performance in a range of behavioral tasks designed to assess learning and memory. nih.gov
In the Y-maze spontaneous alternation test, a measure of spatial working memory, scopolamine-treated mice show a significant reduction in the percentage of spontaneous alternations compared to control animals. nih.gov Similarly, in the novel object recognition (NOR) test, which assesses recognition memory, scopolamine administration leads to animals being unable to distinguish between a novel and a familiar object. nih.gov These deficits are attributed to the disruption of cholinergic neurotransmission, which is critical for memory formation and retrieval. nih.govmdpi.com
The effect of scopolamine on locomotor activity is more complex and appears to be dose-dependent. nih.gov Several studies report that scopolamine administration significantly increases locomotor activity. nih.govnih.gov This hyperactivity can sometimes be characterized as locomotor stereotypy, where animals exhibit repetitive routes of locomotion. nih.gov Conversely, other studies have reported decreased locomotor activity or no significant influence on motor function, distinguishing the cognitive impairments from simple motor deficits. nih.govresearchgate.net These variable findings may be due to differences in experimental protocols and the specific behavioral parameters being measured. nih.gov
Table 1: Effects of Scopolamine on Cognitive and Behavioral Parameters in Animal Models
| Behavioral Test | Cognitive/Behavioral Parameter | Observed Effect of Scopolamine | Reference |
|---|---|---|---|
| Y-Maze | Spatial Working Memory | Impaired (Reduced spontaneous alternation) | nih.gov |
| Novel Object Recognition (NOR) | Recognition Memory | Impaired (Inability to discriminate novel object) | nih.gov |
| T-Maze | Short-term Memory | Impaired (Reduced spontaneous alternation) | nih.gov |
| Open Field Test | Locomotor Activity | Increased / Hyperactivity | nih.govnih.gov |
| Open Field Test | Locomotor Stereotypy | Increased | nih.gov |
Electrophysiological and Microdialysis Studies on Neurotransmitter Dynamics
Microdialysis studies in live animals provide direct evidence of scopolamine's impact on neurotransmitter dynamics. As a muscarinic receptor antagonist, scopolamine blocks presynaptic M2 autoreceptors, which normally inhibit acetylcholine (ACh) release. nih.gov This blockade leads to a compensatory, marked increase in the extracellular release of ACh in several key brain regions. nih.govresearchgate.net In vivo microdialysis has demonstrated significantly elevated ACh levels in the frontal cortex, hippocampus, and corpus striatum of rats following scopolamine administration. nih.gov This effect underscores the compound's direct engagement with and disruption of the central cholinergic system.
From an electrophysiological perspective, scopolamine has been shown to affect synaptic plasticity, a cellular mechanism underlying learning and memory. Studies have demonstrated that scopolamine administration can impair long-term potentiation (LTP) in the hippocampus. mdpi.com LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The scopolamine-induced impairment of LTP in the dentate gyrus of the hippocampus is consistent with the observed deficits in spatial memory and cognitive function. mdpi.com
Table 2: Effect of Scopolamine on Acetylcholine (ACh) Release in Rat Brain Regions
| Brain Region | Effect on Extracellular ACh | Methodology | Reference |
|---|---|---|---|
| Frontal Cortex | Marked Increase | In Vivo Microdialysis | nih.gov |
| Hippocampus | Marked Increase | In Vivo Microdialysis | nih.gov |
| Corpus Striatum | Marked Increase | In Vivo Microdialysis | nih.gov |
Assessment of Molecular Markers and Pathways (e.g., Aβ deposition, phosphorylated tau, neuroinflammation, BDNF)
Beyond its acute effects on neurotransmission, chronic administration of scopolamine in animal models has been shown to induce molecular changes that are hallmarks of neurodegenerative diseases like Alzheimer's disease. nih.gov
Amyloid-β (Aβ) Deposition: Chronic scopolamine treatment in rats has been linked to an increase in the deposition of amyloid-beta (Aβ) plaques in the hippocampus. nih.govresearchgate.net This is thought to be caused by an increase in the expression and activity of the β-site amyloid-β-protein precursor cleaving enzyme 1 (BACE1), which is involved in the production of Aβ from the amyloid precursor protein (APP). nih.govmdpi.com
Phosphorylated Tau: Scopolamine administration has been shown to increase levels of hyperphosphorylated tau protein. openresearchlibrary.orgnih.gov Abnormal phosphorylation of tau leads to the formation of neurofibrillary tangles (NFTs), another key pathological feature of Alzheimer's disease. openresearchlibrary.org This effect may be linked to the upregulation of glycogen synthase kinase 3β (GSK3β), an enzyme involved in tau phosphorylation. nih.gov
Neuroinflammation: The scopolamine-induced delirium-like model is associated with significant neuroinflammatory changes. nih.govresearchgate.net Studies have measured increased levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-18 (IL-18), and Tumor Necrosis Factor-α (TNF-α), in various brain regions following scopolamine treatment. nih.govnih.gov Furthermore, components of the NLRP3 inflammasome, a key part of the innate immune system, are also found to be upregulated, indicating an active inflammatory response in the brain. nih.govnih.gov
Brain-Derived Neurotrophic Factor (BDNF): The effect of scopolamine on Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival and synaptic plasticity, appears to be complex. High doses or chronic administration of scopolamine have been shown to decrease the expression of BDNF in the hippocampus and prefrontal cortex, which correlates with cognitive impairment. researchgate.netmdpi.com In contrast, some studies have found that low doses of scopolamine can rapidly increase BDNF release, an effect linked to potential antidepressant actions. nih.gov
Table 3: Effects of Scopolamine on Molecular Markers and Pathways
| Molecular Marker/Pathway | Observed Effect of Scopolamine | Associated Brain Region(s) | Reference |
|---|---|---|---|
| Amyloid-β (Aβ) Deposition | Increased | Hippocampus, Cortex | nih.govmdpi.com |
| Phosphorylated Tau | Increased | Brain Tissue (general) | openresearchlibrary.orgnih.gov |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Increased | Hippocampus, Prefrontal Cortex, Amygdala | nih.govnih.gov |
| NLRP3 Inflammasome Components | Increased | Brain Tissue (general) | nih.govnih.gov |
| Brain-Derived Neurotrophic Factor (BDNF) | Decreased (with high/chronic doses) | Hippocampus, Prefrontal Cortex | researchgate.netmdpi.com |
Pre Clinical Pharmacokinetic and Metabolic Studies of Scopolamine D3 Sulfate
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The ADME profile of scopolamine (B1681570) has been investigated in several animal models, revealing rapid absorption and distribution, extensive metabolism, and excretion of both the parent drug and its metabolites.
Absorption: Scopolamine is readily absorbed following various routes of administration. After intramuscular or subcutaneous injection, it is rapidly absorbed. nih.gov Oral administration also leads to good absorption from the upper small intestine; however, it is subject to significant first-pass metabolism, which limits its systemic bioavailability. nih.govhhs.gov
Distribution: Scopolamine is widely distributed throughout the body. Due to its lipophilic nature, it can cross the blood-brain barrier, a critical characteristic for its central nervous system effects. nih.govmedchemexpress.com In rats, scopolamine exhibits a relatively low plasma protein binding of approximately 30 ± 10%. drugbank.com The volume of distribution has not been extensively characterized in preclinical models but is expected to be large, indicative of extensive tissue distribution. drugbank.comresearchgate.net
Metabolism: The liver is the primary site of scopolamine metabolism. drugbank.com Metabolic pathways are diverse and show considerable species-specific variation. nih.gov The primary metabolic routes involve hydrolysis of the ester bond, oxidative demethylation, and conjugation reactions. nih.govnih.gov
Excretion: Scopolamine and its metabolites are primarily excreted in the urine. nih.gov A very small percentage of the administered dose, less than 5%, is excreted as the unchanged parent drug, highlighting the extensive nature of its metabolism. drugbank.com
Table 1: Summary of Scopolamine ADME Properties in Preclinical Models
| Pharmacokinetic Parameter | Finding in Animal Models | Reference Species |
| Absorption | Rapidly absorbed after parenteral administration; well-absorbed orally but with high first-pass metabolism. nih.govhhs.gov | General |
| Distribution | Wide tissue distribution; readily crosses the blood-brain barrier. nih.gov | Rats |
| Plasma Protein Binding | Approximately 30 ± 10%. drugbank.com | Rats |
| Metabolism | Extensive hepatic metabolism. drugbank.com | General |
| Primary Excretion Route | Renal (urine). nih.gov | Rats, Mice, Guinea Pigs, Rabbits |
| Unchanged Drug in Urine | <5% of total dose. drugbank.com | General |
Quantification of Deuterated Scopolamine and its Metabolites in Animal Tissues and Biofluids
Accurate quantification of scopolamine and its metabolites in biological matrices is crucial for pharmacokinetic studies. Stable isotope-labeled compounds, such as Scopolamine-d3, are indispensable internal standards in modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comlgcstandards.com
The use of a deuterated internal standard like Scopolamine-d3 allows for the correction of variability during sample preparation and analysis, ensuring high precision and accuracy. medchemexpress.com The mass difference between the analyte (scopolamine) and the internal standard (Scopolamine-d3) enables their distinct detection by the mass spectrometer, even if they co-elute chromatographically.
A typical quantification procedure involves:
Sample Preparation: Protein precipitation from plasma or brain homogenate samples using a solvent like acetonitrile. nih.gov
Chromatographic Separation: Utilizing a C18 column with a gradient mobile phase, often consisting of water with formic acid and acetonitrile, to separate scopolamine from other biological components. nih.gov
Mass Spectrometric Detection: Employing an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the parent and product ions of both scopolamine and the Scopolamine-d3 internal standard. nih.gov
This methodology has been successfully applied to determine the concentration of scopolamine in rat plasma and various brain regions, with a linear calibration range typically between 2–2500 ng/mL. nih.govnih.gov
Table 2: Typical LC-MS/MS Parameters for Scopolamine Quantification
| Parameter | Condition/Value |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov |
| Internal Standard | Scopolamine-d3. medchemexpress.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |
| Precursor Ion (Scopolamine) | m/z 304.2. nih.gov |
| Product Ion (Scopolamine) | m/z 138.1. nih.gov |
| Typical Biofluids | Plasma, Urine. nih.govnih.gov |
| Typical Tissues | Brain (Hippocampus, Striatum, Cortex). nih.gov |
Metabolic Pathways and Enzyme Involvement (e.g., Oxidative Demethylation, Glucuronide and Sulphide Conjugation)
Scopolamine undergoes extensive biotransformation through various metabolic pathways that are highly species-specific. nih.gov
Phase I Metabolism:
Ester Hydrolysis: A major pathway in some species, leading to the formation of tropic acid and scopine (B3395896). This is particularly prominent in guinea pigs and some rabbits. nih.gov
Oxidative Demethylation: The removal of the methyl group from the nitrogen atom results in the formation of norscopolamine. This reaction is believed to be mediated by cytochrome P450 (CYP) enzymes, potentially including the CYP3A subfamily. nih.govresearchgate.net
Hydroxylation: In rats, the formation of phenolic metabolites, such as p-hydroxy- and m-hydroxy-scopolamine, is a major route. nih.gov
Dehydration: The formation of aposcopolamine (B190597) and aponorscopolamine occurs in several species, including guinea pigs and mice. nih.gov
Phase II Metabolism:
Glucuronide Conjugation: This is an important metabolic pathway for scopolamine. nih.gov Glucuronidation of scopolamine and its Phase I metabolite norscopolamine has been observed to be a significant route, especially in mice. nih.gov Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for this conjugation.
Sulphide/Sulfate (B86663) Conjugation: Evidence suggests that sulfide (B99878) or sulfate conjugation is also a relevant metabolic pathway for scopolamine. drugbank.comnih.gov Incubation of samples with sulfatase has been shown to increase the measured concentration of scopolamine, indicating the presence of sulfate conjugates. hhs.govnih.gov
The relative importance of these pathways varies significantly among preclinical species. For instance, phenolic metabolites are dominant in rats, tropic acid is a major metabolite in guinea pigs, and glucuronide conjugates are highly excreted in mice. nih.gov
Brain Penetration and Regional Distribution Studies in Pre-clinical Species
As a centrally acting agent, the ability of scopolamine to penetrate the blood-brain barrier (BBB) is a key aspect of its pharmacology. Its high lipid solubility facilitates this process. nih.gov Preclinical studies, primarily in rats, have confirmed that scopolamine readily enters the brain after systemic administration. nih.govnih.gov
Quantitative studies using LC-MS/MS have allowed for the determination of scopolamine concentrations in different brain regions. Following intraperitoneal injection in rats, scopolamine was found to distribute unevenly within the brain. Significantly higher concentrations were measured in the hippocampus and cortex compared to the striatum. nih.govnih.gov This differential distribution may correlate with the regional density of its target receptors (muscarinic acetylcholine (B1216132) receptors) and could underlie its specific effects on cognitive functions like learning and memory, which are heavily dependent on hippocampal and cortical structures.
Table 3: Regional Brain Distribution of Scopolamine in Rats
| Brain Region | Relative Concentration | Potential Implication |
| Hippocampus | High. nih.govnih.gov | Target for effects on memory and learning. |
| Cortex | High. nih.govnih.gov | Target for effects on cognitive processing. |
| Striatum | Lower than Hippocampus/Cortex. nih.govnih.gov | Lower involvement in scopolamine's primary neurotoxic effects. |
Isotope Effects on Pharmacokinetic Parameters
The substitution of hydrogen atoms with deuterium (B1214612), as in Scopolamine-d3, can potentially alter the pharmacokinetic properties of a molecule due to the kinetic isotope effect (KIE). wikipedia.org A KIE occurs when the cleavage of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond, as the C-D bond is stronger. wikipedia.org
This effect is most pronounced when the C-H bond cleavage is the rate-limiting step in a metabolic pathway. nih.govuspto.gov For scopolamine, a potential site for a KIE would be in the oxidative N-demethylation pathway, where a C-H bond on the N-methyl group is broken. If this step is rate-limiting, Scopolamine-d3 (deuterated at the N-methyl group) would be metabolized more slowly than non-deuterated scopolamine. semanticscholar.org
A slower rate of metabolism could lead to:
Increased plasma concentrations (higher Cmax and AUC).
A longer elimination half-life (t1/2).
Reduced clearance.
Applications of Scopolamine D3 Sulfate As a Research Tool and Probe
Use as a Gold Standard in Quantitative Bioanalytical Assays
In the realm of quantitative bioanalysis, the accuracy and precision of measurements are paramount. Scopolamine-d3 sulfate (B86663) has been established as a gold standard internal standard for the quantification of scopolamine (B1681570) in biological matrices such as plasma, urine, and brain tissue. nih.govnih.govpensoft.net The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical techniques, particularly those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The rationale for using a deuterated standard lies in its chemical and physical similarity to the analyte (unlabeled scopolamine). Scopolamine-d3 behaves nearly identically to scopolamine during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the endogenous analyte by the detector. nih.gov This co-elution and differential detection allow for the correction of variability that may be introduced during the analytical process, including extraction losses and matrix effects, which can suppress or enhance the analyte's signal.
For instance, a GLC-mass spectrometric method for scopolamine, sensitive to 50 pg/ml in plasma or urine, utilized a deuterated internal standard to minimize variability in the extraction procedure. nih.gov Similarly, a rapid and sensitive LC-MS/MS method for determining scopolamine in human plasma employed [¹³C,²H₃]-Scopolamine as the internal standard, achieving a linear calibration curve over a concentration range of 3.03–315.76 pg/ml. pensoft.net This method demonstrated high precision (1.28–10.46% intra-day and inter-day) and accuracy (96.89–110.53%), underscoring the reliability conferred by the stable isotope-labeled standard. pensoft.net
Table 1: Performance of a Validated LC-MS/MS Method for Scopolamine Quantification Using a Deuterated Internal Standard
| Parameter | Result |
|---|---|
| Linearity Range | 3.03–315.76 pg/ml |
| Correlation Coefficient (r²) | 0.999 |
| Intra-day Precision (% CV) | 1.28–10.46% |
| Inter-day Precision (% CV) | 1.28–10.46% |
| Accuracy (% Recovery) | 96.89–110.53% |
| Analyte Recovery | 78.63% |
This interactive data table is based on findings from a study that developed and validated a rapid LC-MS/MS method for the determination of Scopolamine in human plasma, showcasing the method's robustness when using a stable isotope-labeled internal standard. pensoft.net
Application in Metabolic Tracer Studies to Elucidate Drug Fate
Understanding the metabolic fate of a drug is a critical component of pharmacology. Metabolic tracer studies, which involve administering a labeled version of a drug, are the definitive method for elucidating biotransformation pathways. Scopolamine-d3 sulfate is an ideal tracer for investigating the metabolism of scopolamine. Because the deuterium label does not significantly alter the drug's pharmacological properties, Scopolamine-d3 follows the same metabolic pathways as unlabeled scopolamine.
The primary metabolic routes for scopolamine in mammals include N-demethylation to form norscopolamine, hydrolysis of the ester bond to yield scopine (B3395896) and tropic acid, and conjugation with glucuronic acid. nih.govnih.gov Phenolic metabolites have also been identified in rats. nih.gov By administering Scopolamine-d3 and subsequently analyzing biological samples (e.g., urine, plasma, bile) with mass spectrometry, researchers can identify and quantify the deuterated metabolites. The unique mass signature of the deuterium-labeled fragments allows for the unequivocal identification of molecules originating from the administered drug, distinguishing them from endogenous compounds.
For example, after administering Scopolamine-d3, a mass spectrometer can be programmed to detect the masses corresponding to deuterated norscopolamine, deuterated scopolamine-glucuronide, and other potential metabolites. This approach provides a clear picture of the extent and nature of the drug's metabolism. Studies have shown that after enzymatic hydrolysis with β-glucuronidase and sulfatase, the recovery of scopolamine-related compounds in human urine increases significantly, indicating that glucuronide and sulfate conjugation are important elimination pathways. nih.gov Using Scopolamine-d3 as a tracer would allow for precise quantification of the flux through these conjugation pathways, providing critical data on the drug's clearance mechanisms.
Role in Developing and Validating Pre-clinical Models of Cholinergic Dysfunction
Scopolamine is a well-established pharmacological tool used to create preclinical models of cholinergic dysfunction, which are instrumental in studying conditions like Alzheimer's disease and other cognitive disorders. nih.gov As a non-selective muscarinic receptor antagonist, scopolamine induces a transient state of cognitive impairment, particularly affecting learning and memory, which mimics some of the symptoms of dementia. nih.gov
The role of this compound in this context is not to induce the cognitive deficit itself, but to serve as a critical analytical standard for validating these models. To establish a reliable and reproducible preclinical model, it is essential to understand the relationship between the administered dose of scopolamine, its concentration in the central nervous system, and the resulting behavioral deficits. This requires accurate measurement of scopolamine concentrations in brain tissue, such as the hippocampus and cortex, which are key areas for memory formation.
Researchers use LC-MS/MS methods with Scopolamine-d3 as an internal standard to precisely quantify the distribution of scopolamine in the brain following administration. nih.gov This allows for the construction of detailed pharmacokinetic/pharmacodynamic (PK/PD) models. These models correlate the drug concentration at the site of action with the observed cognitive impairment, ensuring that the behavioral effects are directly attributable to the drug's presence and not other factors. One study, for instance, successfully developed and validated an LC-MS/MS method to determine scopolamine distribution in rat plasma and brain, finding significantly higher concentrations in the hippocampus and cortex, the likely targets of its neurotoxic damage. nih.gov Such precise quantification, made possible by a stable isotope-labeled standard, is fundamental to the validation and refinement of these crucial preclinical research models.
Table 2: Scopolamine Concentration in Rat Brain Regions Following Intraperitoneal Injection
| Brain Region | Concentration Characteristics |
|---|---|
| Hippocampus | Significantly higher concentration compared to striatum |
| Cortex | Significantly higher concentration compared to striatum |
This interactive data table summarizes findings from a study on the distribution of scopolamine in the rat brain, which utilized a robust LC-MS/MS method reliant on a deuterated internal standard for accurate quantification. nih.gov
Contribution to the Discovery and Evaluation of Novel Pharmacological Agents in Drug Research
The scopolamine-induced model of cognitive impairment is a widely used platform for the initial screening and evaluation of new pharmacological agents designed to treat cognitive deficits, often referred to as nootropics or cognitive enhancers. In this application, an animal is first treated with scopolamine to induce a measurable cognitive deficit, and then the novel drug candidate is administered to see if it can reverse or attenuate this impairment.
This compound plays a vital, albeit indirect, role in this drug discovery process. Its function as an internal standard is crucial for two main aspects of these studies:
Model Standardization and Reproducibility: To accurately assess the efficacy of a new drug, the underlying animal model must be consistent. By using Scopolamine-d3 to quantify scopolamine levels in the brain during these experiments, researchers can ensure that the degree of cholinergic blockade is comparable across different animals and studies. This reduces variability and increases the reliability of the screening results.
Pharmacokinetic Interaction Studies: When a new drug is administered, it may interact with scopolamine, potentially altering its metabolism or distribution. For example, the new agent could inhibit or induce enzymes responsible for scopolamine's clearance. By using Scopolamine-d3 as an internal standard to measure scopolamine concentrations, researchers can determine if the test compound affects the pharmacokinetics of scopolamine. This is critical for interpreting the results correctly; an apparent reversal of cognitive deficits might be due to the new drug lowering scopolamine levels rather than through its own direct pro-cognitive effects.
In essence, while the unlabeled scopolamine creates the "problem" (cognitive deficit), this compound provides the analytical rigor needed to reliably measure the effects of a potential "solution" (the novel drug), making it an indispensable tool in the pipeline of neuropharmacological drug discovery.
Future Directions and Emerging Research Avenues for Deuterated Scopolamine
Exploration of Advanced Deuteration Strategies for Enhanced Research Utility
The utility of deuterated compounds is intrinsically linked to the sophistication and efficiency of the methods used for their synthesis. While traditional methods for creating deuterated analogues often involve multi-step syntheses, modern research is focused on more advanced and efficient "late-stage" deuteration strategies. These methods introduce deuterium (B1214612) into a complex molecule, like scopolamine (B1681570), in the final steps of the synthesis, which is often more efficient and versatile. thieme-connect.com
Advanced deuteration can be achieved through several catalytic hydrogen isotope exchange (HIE) reactions. thieme-connect.com These methods utilize transition-metal catalysts, such as iridium, rhodium, ruthenium, and palladium, to selectively exchange hydrogen atoms for deuterium under mild conditions. nih.govresearchgate.net For a molecule like scopolamine, this could allow for site-selective deuteration, enabling researchers to probe specific metabolic sites or alter pharmacokinetic properties with high precision. nih.gov
Recent breakthroughs include photocatalytic systems and the use of novel deuterium sources beyond heavy water (D₂O). osti.govresearchgate.net For instance, photocatalysis using semiconductor quantum dots can enable deuteration under mild conditions, offering a high degree of control over which parts of the molecule are labeled. osti.gov Another innovative approach is the copper-catalyzed deacylative deuteration, which allows for the site-specific introduction of deuterium with control over the degree of labeling (mono-, di-, or tri-deuteration). nih.gov Such advanced strategies are pivotal for creating a diverse toolkit of deuterated scopolamine isotopologues, each designed for specific research questions, thereby enhancing its utility in complex biological studies. nih.gov
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Synthesis | Incorporation of deuterium from early-stage deuterated precursors. | Can achieve high levels of deuteration. | Often requires lengthy, multi-step processes and may have low overall yields. researchgate.net |
| Late-Stage Catalytic HIE | Direct exchange of H for D on a fully formed molecule using metal catalysts (e.g., Ir, Rh, Ru). nih.govresearchgate.net | More efficient, allows for site-selectivity, applicable to complex molecules. thieme-connect.com | Catalyst cost, removal of metal residues, and achieving high selectivity can be challenging. |
| Photocatalytic Deuteration | Use of light-activated catalysts to facilitate H-D exchange. osti.gov | Mild reaction conditions, high degree of control. | Requires specialized equipment; catalyst development is ongoing. |
| Deconstructive Deuteration | Using a part of the molecule as a temporary handle to direct deuteration before it is removed. nih.gov | Allows for precise, degree-controlled deuteration at specific sites. | Applicability may be limited by the required molecular structure. |
Integration with Multi-Omics Approaches in Pre-clinical Discovery
The advent of "multi-omics" — the integrated analysis of genomics, proteomics, transcriptomics, and metabolomics — has revolutionized preclinical drug discovery. Deuterated compounds like Scopolamine-d3 Sulfate (B86663) are exceptionally well-suited for integration into these workflows, particularly in metabolomics. acs.org
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses isotopically labeled compounds to trace the metabolic fate of a molecule through complex biological systems. researchgate.net By administering Scopolamine-d3 Sulfate in a preclinical model, researchers can use mass spectrometry to precisely track its absorption, distribution, metabolism, and excretion (ADME). The known mass shift of the deuterium label allows for the unambiguous identification of the parent compound and its metabolites against a complex biological background.
This approach provides a dynamic view of the metabolic pathways involved in scopolamine's biotransformation. Integrating this metabolic data with proteomic and transcriptomic analyses can reveal how scopolamine affects enzyme expression and protein function, offering a holistic understanding of its mechanism of action and potential off-target effects. For instance, SIRM could identify novel metabolites of scopolamine, and concurrent proteomic analysis could pinpoint the specific cytochrome P450 enzymes responsible for their formation. acs.org This integrated approach can lead to the discovery of new biomarkers for drug efficacy or toxicity and provide deeper insights into the drug's interaction with the host's biology. researchgate.net
Development of Novel Pre-clinical Research Models Utilizing Deuterated Scopolamine
Scopolamine is widely used in preclinical research to create animal models of cognitive impairment, often referred to as the "scopolamine challenge." nih.govneurofit.com In these models, administration of scopolamine induces temporary memory deficits, which are then used to test the efficacy of potential cognitive-enhancing drugs. nih.govneurofit.com The development of these models can be significantly enhanced by incorporating neuroimaging techniques like functional MRI (fMRI), which allows for non-invasive monitoring of brain activity. nih.gov
In this context, this compound serves a critical role not in creating the model itself, but in refining the data obtained from it. As a deuterated internal standard, it is indispensable for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscispace.com When researchers collect biological samples (e.g., blood, brain tissue) from these animal models to correlate drug exposure with behavioral or imaging outcomes, this compound is added to the samples. Because it is chemically identical to the non-labeled drug but has a different mass, it allows for highly accurate quantification of scopolamine levels, correcting for any variability during sample preparation and analysis. clearsynth.comresearchgate.net
The future development of these models could involve more sophisticated applications of deuterated scopolamine. For example, Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that can map the metabolism of deuterated substrates in vivo. mdpi.com While currently used for simple molecules like glucose, future advancements could potentially allow for the direct imaging of the metabolic fate of a deuterated drug like scopolamine within the brain, offering unprecedented spatial and temporal information about its activity in these preclinical models. mdpi.comacs.org
| Application Area | Specific Use of Deuterated Scopolamine | Research Benefit |
|---|---|---|
| Pharmacokinetic (PK) Studies | Internal standard for LC-MS analysis of biological samples. clearsynth.com | Ensures accurate and precise quantification of scopolamine concentrations in blood and tissues. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Provides reliable PK data to correlate with behavioral or physiological effects. | Establishes a clear link between drug exposure and its cognitive or neurological impact. |
| Future Neuroimaging (e.g., DMI) | Potential use as a traceable agent to visualize drug distribution and metabolism directly in the brain. mdpi.com | Would provide real-time, in vivo data on how the drug interacts with the central nervous system. |
Potential for Expanded Use in Understanding Fundamental Biological Processes
Beyond its utility as an analytical standard, the unique properties of deuterated scopolamine can be leveraged to probe fundamental biological processes. The key to this lies in the "kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). wikipedia.org Consequently, chemical reactions that involve the breaking of a C-D bond proceed more slowly than those involving a C-H bond. wikipedia.org
This effect can be exploited to study the mechanisms of enzymes that metabolize scopolamine, such as cytochrome P450s. researchgate.net By strategically placing a deuterium label at a site on the scopolamine molecule that is known to be metabolized, researchers can observe a slowing of that metabolic process. researchgate.net Measuring the magnitude of this KIE provides valuable information about the rate-limiting steps in the enzymatic reaction and the structure of the transition state. researchgate.netnih.gov This can help elucidate the precise mechanism by which scopolamine is broken down in the body.
Q & A
Q. What are the key considerations for synthesizing and characterizing Scopolamine-d3 Sulfate in laboratory settings?
Synthesis of this compound involves deuterium substitution at specific positions (e.g., N-methyl-d3 group) to create a stable isotopologue. Key steps include:
- Deuteration : Use of deuterated reagents (e.g., D3-methyl iodide) under controlled anhydrous conditions to ensure isotopic purity (>99 atom% D) .
- Sulfate Salt Formation : Acid-base reactions between deuterated scopolamine and sulfuric acid, monitored via pH titration and NMR to confirm stoichiometry .
- Characterization : LC-MS/MS for quantification (using transitions like m/z 304→138 for Scopolamine-d3), coupled with deuterium-induced isotopic shift analysis in NMR (e.g., ~0.15 ppm upfield shifts for deuterated methyl groups) .
Q. How does the stability of this compound vary under different storage conditions?
Stability studies should assess:
- Temperature : Long-term storage at -20°C vs. short-term room temperature (25°C), with degradation monitored via HPLC-UV at 220 nm.
- pH Sensitivity : Hydrolysis rates in buffers (pH 1–9) to identify optimal conditions for in vitro assays .
- Light Exposure : Photodegradation analysis using controlled UV/Vis irradiation chambers, with quantification of byproducts like apo-scopolamine .
Advanced Research Questions
Q. What experimental design strategies address contradictions in pharmacokinetic (PK) data for this compound across species?
Conflicting PK profiles (e.g., bioavailability differences in rodents vs. primates) require:
- Cross-Species Comparative Studies : Parallel dosing in murine and non-human primate models, with serial plasma sampling and LC-MS/MS analysis to compare Cmax, Tmax, and AUC .
- Isotope Effect Analysis : Evaluate deuterium-induced metabolic delays (e.g., CYP450-mediated oxidation) using in vitro microsomal assays with deuterated vs. non-deuterated controls .
- Statistical Modeling : Apply mixed-effects modeling (NONMEM) to account for interspecies variability in clearance rates .
Q. How can researchers resolve discrepancies in this compound’s receptor binding affinity reported across studies?
Discrepancies may arise from assay conditions (e.g., buffer composition, temperature). Methodological solutions include:
- Standardized Binding Assays : Use uniform protocols (e.g., radioligand displacement with [3H]-QNB in CHO cells expressing human M1 receptors) .
- Control for Sulfate Interactions : Test sulfate’s impact on receptor conformation via circular dichroism (CD) spectroscopy, as sulfates can alter protein-ligand dynamics .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify outliers and consensus values .
Q. What methodologies optimize the detection of this compound in complex biological matrices?
Challenges include matrix effects (e.g., plasma proteins) and low analyte concentrations. Solutions involve:
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to enhance recovery (>85%) .
- High-Resolution MS : Orbitrap-based platforms (e.g., Q Exactive) for precise quantification at sub-ng/mL levels, with deuterium as a mass tag .
- Ion Suppression Testing : Post-column infusion of this compound during LC-MS runs to identify and mitigate matrix interference .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting isotopic tracer data in this compound metabolic studies?
- Isotope Dilution Analysis (IDA) : Spiking samples with a known quantity of non-deuterated scopolamine to calibrate MS signals and correct for ion suppression .
- Pathway Mapping : Use tandem mass spectrometry (MS/MS) to trace deuterium retention in metabolites (e.g., scopolamine-N-oxide) and identify metabolic bottlenecks .
- Error Propagation Modeling : Quantify uncertainty in deuterium enrichment calculations using Monte Carlo simulations .
Q. What strategies validate the specificity of this compound in receptor saturation assays?
- Competitive Binding Curves : Compare displacement by unlabeled scopolamine (Ki determination) to confirm target engagement .
- Knockout Models : Use CRISPR-edited cell lines lacking muscarinic receptors to test off-target binding .
- Cross-Validation : Correlate in vitro binding data with in vivo PET imaging using [11C]-Scopolamine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
